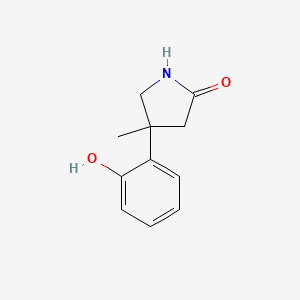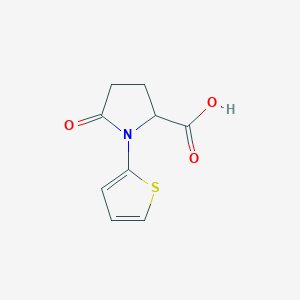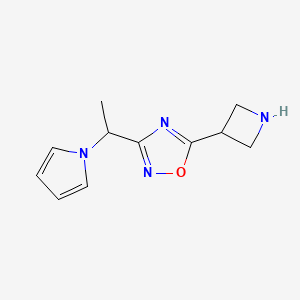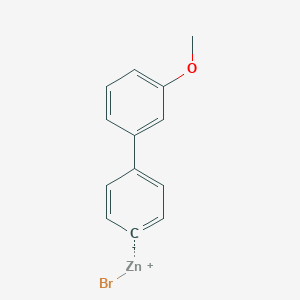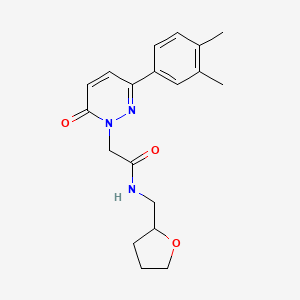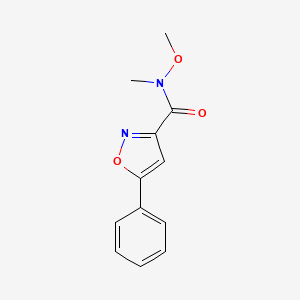
N-methoxy-N-methyl-5-phenylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-N-methyl-5-phenylisoxazole-3-carboxamide is a compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . It belongs to the class of isoxazole derivatives, which are known for their significant biological and pharmacological activities . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring structure .
Preparation Methods
The synthesis of N-methoxy-N-methyl-5-phenylisoxazole-3-carboxamide typically involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes . This reaction is often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-methoxy-N-methyl-5-phenylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy or methyl groups are replaced by other functional groups.
Scientific Research Applications
N-methoxy-N-methyl-5-phenylisoxazole-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
N-methoxy-N-methyl-5-phenylisoxazole-3-carboxamide can be compared with other similar compounds, such as:
N-methyl-5-phenylisoxazole-3-carboxamide: This compound lacks the methoxy group, which may result in different chemical and biological properties.
N-methoxy-5-phenylisoxazole-3-carboxamide: This compound lacks the methyl group, which can also influence its reactivity and biological activity.
The presence of both methoxy and methyl groups in this compound contributes to its unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
N-methoxy-N-methyl-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H12N2O3/c1-14(16-2)12(15)10-8-11(17-13-10)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
KJPZNQYSVCKVOT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=NOC(=C1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14877998.png)

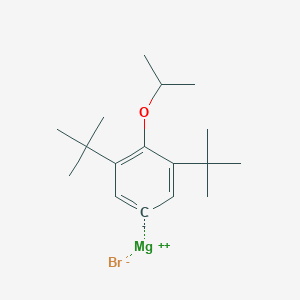
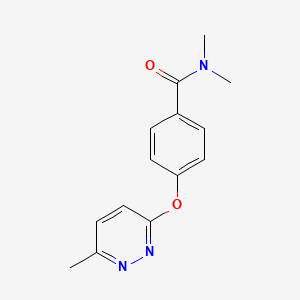
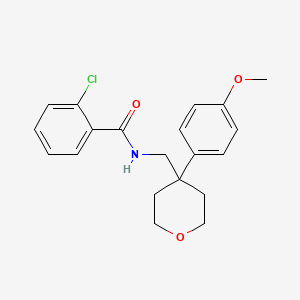
![Methyl 2-(2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B14878022.png)
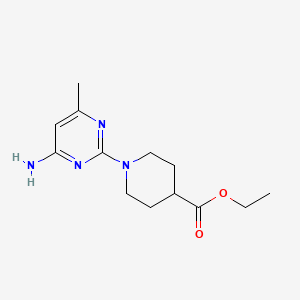
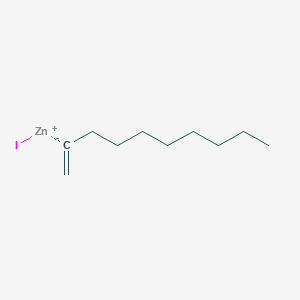
![6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B14878032.png)
